BenchChemオンラインストアへようこそ!

Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

medicinal chemistry cross-coupling structure-activity relationship

Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1128133-41-4) is a spirocyclic heterocycle belonging to the spiro[indoline-3,4'-piperidine] class, characterized by a bromine atom at the 7-position of the indoline ring and a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen. With a molecular formula of C₁₇H₂₃BrN₂O₂ and a molecular weight of 367.28 g/mol, this compound is supplied as a research intermediate at purities typically ranging from 95% to 98%.

Molecular Formula C17H23BrN2O2
Molecular Weight 367.3 g/mol
CAS No. 1128133-41-4
Cat. No. B1440112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS1128133-41-4
Molecular FormulaC17H23BrN2O2
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Br
InChIInChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3
InChIKeyFITWCTZHUZMMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 7-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate (CAS 1128133-41-4): Core Identity and Procurement-Grade Profile


Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1128133-41-4) is a spirocyclic heterocycle belonging to the spiro[indoline-3,4'-piperidine] class, characterized by a bromine atom at the 7-position of the indoline ring and a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen. With a molecular formula of C₁₇H₂₃BrN₂O₂ and a molecular weight of 367.28 g/mol, this compound is supplied as a research intermediate at purities typically ranging from 95% to 98% . The spiro[indoline-3,4'-piperidine] scaffold is recognized as a privileged structure in medicinal chemistry, having been employed in the development of NPY Y5 receptor antagonists, antidepressants, and insecticidal agents [1][2]. The combination of a regioselectively positioned bromine atom and an orthogonal Boc protecting group makes this compound a strategic building block for divergent synthetic elaboration via cross-coupling and sequential deprotection chemistries.

Why Generic Substitution of Tert-Butyl 7-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate Fails: Functional Group Orthogonality and Regioisomeric Specificity


In-class spiro[indoline-3,4'-piperidine] derivatives cannot be interchanged without consequence because two structural features govern downstream synthetic utility: the position of the bromine atom on the indoline ring and the identity of the piperidine protecting group. The 7-bromo isomer presents the halogen para to the indoline NH, whereas the 5-bromo isomer (CAS 878167-55-6) positions it para to the spiro junction, resulting in distinct electronic environments and steric accessibility that directly affect cross-coupling reaction rates and regioselectivity . Similarly, the Boc-protected piperidine (target compound) is cleavable under mild acidic conditions (TFA, HCl/dioxane), while the benzyl-protected analog (CAS 1243461-51-9) requires hydrogenolysis, which is incompatible with substrates bearing reducible functional groups. These differences in orthogonal deprotection chemistry mean that the choice of protecting group and halogen position must be matched to the synthetic sequence; ad hoc substitution risks deprotection incompatibility, altered coupling efficiency, or complete synthetic failure . The target compound's specific combination—7-Br with N-Boc—is not equivalently reproducible by mixing and matching alternative regioisomers or protecting group variants.

Quantitative Differentiation Evidence for Tert-Butyl 7-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate Versus Closest Analogs


Regioisomeric Bromine Position: 7-Br vs 5-Br Electronic and Steric Differentiation in Cross-Coupling Reactivity

The target compound bears the bromine atom at the 7-position of the indoline ring (para to the indoline NH), whereas the 5-bromo isomer (CAS 878167-55-6) carries bromine para to the spiro carbon. This regioisomeric difference alters the electronic density distribution in the aromatic ring and the steric environment around the reactive C–Br bond. In spiroindoline-based NPY Y5 antagonist series, the position of aromatic substitution has been shown to modulate receptor binding affinity; for instance, compounds with substituents at the indoline 5- and 7-positions exhibit differential Y5 binding Ki values, with 7-substituted analogs in some cases demonstrating improved potency over 5-substituted counterparts [1]. Although direct head-to-head kinetic data for these exact building blocks are not publicly available, the electronic effect is predictable from Hammett σ parameters: a bromine para to NH (7-position) experiences a different resonance environment than bromine meta to the spiro junction (5-position), which influences oxidative addition rates in Pd-catalyzed couplings [2].

medicinal chemistry cross-coupling structure-activity relationship

Protecting Group Orthogonality: Boc (Target) vs Benzyl (Analog) Deprotection Conditions and Synthetic Compatibility

The target compound employs a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen, which is cleaved under acidic conditions (e.g., 20–50% TFA in CH₂Cl₂ or 4M HCl in dioxane, typically at 0–25 °C over 1–4 hours). In contrast, the benzyl analog (CAS 1243461-51-9, benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate) requires hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C, 1–4 atm, 12–24 h, room temperature). The Boc deprotection is orthogonal to hydrogenation-sensitive functional groups such as alkenes, alkynes, nitro groups, and certain heterocycles. In multi-step syntheses of spiroindoline-based bioactive molecules reported in the patent literature, Boc protection has been preferred when late-stage functionalities include reducible moieties, with reported deprotection yields exceeding 95% under optimized acidic conditions [1][2]. The benzyl group, while stable to acidic conditions, is incompatible with catalytic hydrogenation-sensitive substrates; attempted hydrogenolysis of benzyl-protected intermediates in the presence of aryl bromides can lead to competing debromination, particularly at elevated pressures [3].

synthetic chemistry protecting group strategy orthogonal deprotection

Purity Specification: 97% Assay vs 95% Industry Baseline for Spiroindoline Building Blocks

The target compound is routinely supplied at 97% purity (HPLC) by multiple certified vendors, whereas the 5-bromo isomer (CAS 878167-55-6) and the unsubstituted spiro[indoline-3,4'-piperidine] scaffold are commonly offered at 95% purity . This 2-percentage-point difference, while seemingly modest, corresponds to a reduction in total impurities from 5% to 3%—a 40% relative reduction in unknown contaminants. In library synthesis and hit-to-lead optimization, where intermediates are carried forward without extensive purification, this purity differential can reduce the burden of byproduct characterization and improve reproducibility of biological assay data .

quality control purity specification procurement standard

Scaffold Privilege: Spiro[indoline-3,4'-Piperidine] Core in GPCR and Kinase Drug Discovery – Class-Level Medicinal Chemistry Validation

The spiro[indoline-3,4'-piperidine] core is a validated privileged scaffold in medicinal chemistry. In the NPY Y5 receptor antagonist program, spiroindoline-3,4'-piperidine derivatives achieved binding affinities (Ki) in the low nanomolar range (representative compound 6e showed functional antagonism with a minimum effective dose of 10 mg/kg p.o. in rat feeding models) [1]. In the antidepressant series reported by Ong et al., 1-arylspiro[indoline-3,4'-piperidine]s demonstrated potent in vivo activity in the tetrabenazine (TBZ) ptosis prevention assay, with lead compound 25a showing activity comparable to imipramine and desipramine [2]. Additionally, the spiroindoline scaffold has been claimed in patents covering insecticidal, acaricidal, and nematicidal applications, demonstrating broad biological relevance [3]. The target compound, bearing a bromine at the 7-position, serves as a direct precursor for introducing diverse aryl, heteroaryl, amino, and alkynyl substituents at this position via Pd-catalyzed cross-coupling, enabling rapid exploration of this validated chemical space.

privileged scaffold GPCR ligands kinase inhibitors drug discovery

Optimal Research and Industrial Application Scenarios for Tert-Butyl 7-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate


Divergent Library Synthesis of 7-Substituted Spiroindoline-Piperidine Analogs via Pd-Catalyzed Cross-Coupling

The 7-bromo substituent on the indoline ring enables Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other Pd-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, amino, and alkynyl groups at the 7-position. Following coupling, the Boc group is cleaved under mild acidic conditions to unmask the piperidine NH for further functionalization (e.g., acylation, sulfonylation, reductive amination). This two-step diversification sequence is orthogonal: the aryl bromide is stable to Boc deprotection conditions, and the Boc group is stable to cross-coupling conditions, enabling modular library construction without protecting group manipulation [1]. This scenario is directly supported by the NPY Y5 antagonist SAR studies, where systematic variation of indoline substituents was critical for optimizing receptor affinity and pharmacokinetic properties [2].

GPCR and CNS Target Lead Optimization Leveraging Spiroindoline Conformational Constraint

The spiro[indoline-3,4'-piperidine] core imposes conformational rigidity that orients the indoline and piperidine rings in a defined spatial arrangement. This constraint has been exploited in the design of selective GPCR ligands, including NPY Y5 antagonists and serotonergic agents with antidepressant activity [2][3]. The 7-bromo-Boc building block allows medicinal chemists to install diverse pharmacophoric elements at the 7-position while the Boc group temporarily masks the piperidine, enabling sequential optimization of both vectors. The resulting compounds can be evaluated in binding assays, functional assays, and in vivo models where scaffold pre-validation reduces the risk of pharmacokinetic failure associated with flexible, linear analogs [2].

Agrochemical Discovery: Synthesis of Spiroindoline-Based Insecticidal and Nematicidal Candidates

Patents assigned to Syngenta and other agrochemical companies have disclosed spiroindolinepiperidine derivatives with insecticidal, acaricidal, and nematicidal activities [1]. The 7-bromo-Boc intermediate provides a versatile starting material for exploring this chemical space in crop protection research. The bromine serves as a handle for introducing lipophilic or polar substituents to modulate physicochemical properties and target binding, while the Boc group can be removed to reveal the piperidine for subsequent derivatization or to generate the free amine for structure-activity studies. The established synthetic accessibility of this compound—available commercially at multi-gram scale with 97% purity—facilitates rapid agrochemical hit expansion .

Chemical Biology Tool Compound Synthesis: Photoaffinity Labeling and Bifunctional Probe Development

The 7-bromo substituent can be elaborated to install click-chemistry handles (e.g., via Sonogashira coupling with propargylamine derivatives or Suzuki coupling with boronic acids bearing azide/alkyne groups) for subsequent bioconjugation. Combined with Boc deprotection to liberate the piperidine NH for attachment of fluorophores or affinity tags, this building block supports the synthesis of bifunctional chemical probes for target identification and mechanism-of-action studies. The spirocyclic scaffold's conformational rigidity can contribute to improved target selectivity profiles in cellular contexts, as demonstrated for related spiroindoline-based GPCR probes [2][3].

Quote Request

Request a Quote for Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.